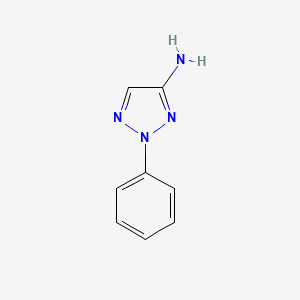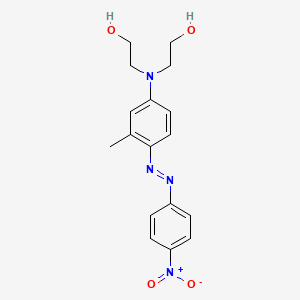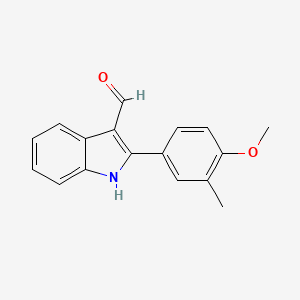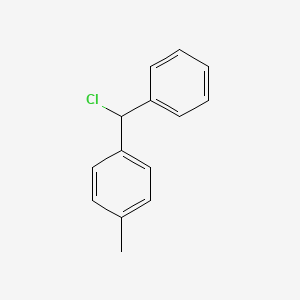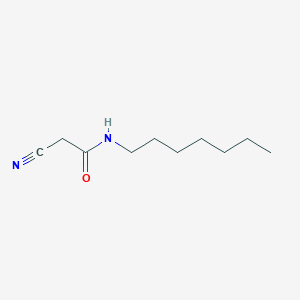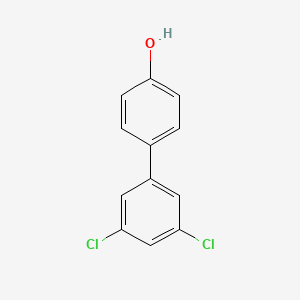
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is an organic compound with the molecular formula C15H18ClNO4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a malonate ester group, which is often used in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate typically involves the condensation of diethyl malonate with 3-chloro-4-methylaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes and ketones to form β-keto esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Formation of substituted derivatives with various nucleophiles.
Condensation Reactions: Formation of β-keto esters.
Hydrolysis: Formation of diethyl malonate and 3-chloro-4-methylaniline.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the preparation of complex organic molecules.
Agrochemicals: In the development of pesticides and herbicides.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The presence of the chloro group and the malonate ester group allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: A commonly used malonate ester in organic synthesis.
Ethyl acetoacetate: Another β-keto ester used in the synthesis of various organic compounds.
Methyl 2-((3-chloro-4-methylphenylamino)methylene)malonate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness: Diethyl 2-((3-chloro-4-methylphenylamino)methylene)malonate is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the chloro and methyl groups can influence the biological activity and selectivity of the final products.
Eigenschaften
IUPAC Name |
diethyl 2-[(3-chloro-4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-7-6-10(3)13(16)8-11/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBWDWUCUPQEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C)Cl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428460 |
Source


|
| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103976-11-0 |
Source


|
| Record name | Diethyl [(3-chloro-4-methylanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
